![molecular formula C5H3Cl3N2 B1339168 2,4-Dichloro-6-(chloromethyl)pyrimidine CAS No. 94170-66-8](/img/structure/B1339168.png)
2,4-Dichloro-6-(chloromethyl)pyrimidine
Overview
Description
“2,4-Dichloro-6-(chloromethyl)pyrimidine” is a chemical compound with the molecular formula C5H3Cl3N2. It has a molecular weight of 197.45 . This compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
As for the chemical reactions involving “this compound”, it’s known that 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.45, and a melting point of 32-33°C .
Scientific Research Applications
Synthesis and Pharmacological Activities
2,4-Dichloro-6-(chloromethyl)pyrimidine serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, its derivatives have demonstrated significant antitumor activity. A study highlighted the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, which showed considerable activity against certain types of cancer in rats (Grivsky et al., 1980).
Antibacterial Properties
This compound also plays a role in developing new antibacterial agents. A study conducted in 2016 revealed that derivatives of this compound exhibited potential as antibacterial agents, with some demonstrating valuable properties to be used in this domain (Etemadi et al., 2016).
Molecular and Electronic Structure Studies
The molecular and electronic structure of pyrimidine derivatives, including this compound, has been extensively studied. Research has been conducted to understand their vibrational modes and electronic transitions, contributing to a deeper understanding of their chemical behavior (Murthy et al., 2019).
Nonlinear Optical Materials
These compounds also show promise in nonlinear optical applications. For example, the study of derivatives of this compound has contributed to the development of materials suitable for nonlinear optical devices, including optical limiting and optical switching applications (Hussain et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichloro-6-(chloromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . .
Biochemical Pathways
The affected pathways involve the inhibition of the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation, which is a normal feedback of the body to safeguard tissues against disease or infection .
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation due to its inhibitory response against the expression and activities of certain vital inflammatory mediators . .
properties
IUPAC Name |
2,4-dichloro-6-(chloromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAMSWHMUDREV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566786 | |
Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94170-66-8 | |
Record name | 2,4-Dichloro-6-(chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dichloro-6-(chloromethyl)pyrimidine in the synthesis of Homo-C-nucleosides?
A1: this compound serves as a crucial starting material in the synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (compound 3 in the research paper), a Homo-C-nucleoside. [] The compound's structure, featuring a chloromethyl group at the 6-position and two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, allows for specific chemical transformations that ultimately lead to the desired Homo-C-nucleoside. []
Q2: Can you describe the synthetic route involving this compound for Homo-C-nucleoside synthesis?
A2: The synthesis of 6-(D-ribofuranosylmethyl)-4-pyrimidinamine (3) from this compound (4) involves a multi-step process: []
- Conversion to Phosphorane: Compound 4 is first converted into a phosphorane derivative (5). []
- Wittig Reaction: The phosphorane 5 undergoes a Wittig reaction with 2,3-O-isopropylidene-5-O-tritylribose (6), resulting in the formation of a Homo-C-nucleoside intermediate (9). []
- Functional Group Transformations: The intermediate 9 then undergoes a series of reactions including monoamination, hydrogenolytic halogen exchange, and deprotection steps to finally yield the target Homo-C-nucleoside 3 and its isomer. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.